molecular formula C9H20ClNO3 B1488010 2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride CAS No. 1220017-03-7

2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride

Cat. No.: B1488010
CAS No.: 1220017-03-7
M. Wt: 225.71 g/mol
InChI Key: IEJGZTDOJQLHBD-UHFFFAOYSA-N
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Description

Molecular Formula and Nomenclature

The molecular identity of 2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride is precisely defined by its chemical composition and systematic nomenclature. The compound possesses the molecular formula C9H20ClNO3, representing a molecular weight of 225.72 grams per mole. The exact molecular mass has been calculated as 225.11300 atomic mass units, providing precise identification for analytical purposes. The compound is registered under the Chemical Abstracts Service number 1220017-03-7, which serves as its unique chemical identifier in databases and regulatory systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative nomenclature includes 3-(2-(2-Methoxyethoxy)ethoxy)pyrrolidine hydrochloride, which emphasizes the pyrrolidine ring as the central structural unit. The compound also carries the molecular descriptor language number MFCD13560990, facilitating its identification in chemical databases. The International Chemical Identifier Key for this compound is IEJGZTDOJQLHBD-UHFFFAOYSA-N, providing a standardized representation of its molecular structure.

Property Value Reference
Molecular Formula C9H20ClNO3
Molecular Weight 225.72 g/mol
Exact Mass 225.11300 amu
Chemical Abstracts Service Number 1220017-03-7
Molecular Descriptor Language Number MFCD13560990

Structural Isomerism and Conformational Analysis

The structural architecture of this compound presents multiple conformational possibilities due to its flexible ether linkages and cyclic pyrrolidine component. The molecule contains seven rotatable bonds, contributing to its conformational flexibility and potential for adopting various three-dimensional arrangements. This high degree of rotational freedom is characteristic of compounds containing multiple ether linkages, which can adopt different conformations based on intramolecular interactions and environmental conditions.

The conformational behavior of ether-containing compounds like this pyrrolidinyl derivative is significantly influenced by the gauche effect, a phenomenon where gauche conformations become more stable than expected due to electronic factors. In compounds containing multiple ether oxygens, such as the 2-(2-methoxyethoxy)ethyl chain present in this molecule, conformational preferences are determined by the balance between steric repulsion and favorable electronic interactions. The gauche effect particularly manifests in systems with electronegative substituents like oxygen atoms, where hyperconjugation between carbon-hydrogen sigma bonding orbitals and carbon-oxygen sigma antibonding orbitals can stabilize gauche arrangements.

Research on analogous compounds, particularly ethylene glycol derivatives, demonstrates that conformational preferences in liquid states differ significantly from gas-phase behavior. The liquid-state conformational analysis reveals that intermolecular hydrogen bonding can override intramolecular preferences, leading to populations of both gauche and trans conformations around key dihedral angles. For this compound, the presence of multiple oxygen atoms capable of hydrogen bonding suggests similar conformational flexibility in solution.

The pyrrolidine ring component introduces additional structural considerations, as five-membered nitrogen heterocycles typically adopt envelope or twist conformations to minimize ring strain. The attachment of the ether chain to the pyrrolidine ring at the 3-position creates asymmetry in the molecule, with one undefined atom stereocenter present in the structure. This stereochemical feature contributes to the compound's potential for existing as enantiomeric forms, although specific stereochemical descriptors were not identified in the available data.

Functional Group Interactions and Reactivity Profiles

The chemical reactivity of this compound is determined by the interactions between its constituent functional groups, including ether linkages, the pyrrolidine nitrogen, and the hydrochloride salt form. Ether compounds generally exhibit resistance to hydrolysis under neutral and basic conditions but can undergo cleavage reactions under strongly acidic conditions. The multiple ether linkages in this compound make it susceptible to acid-catalyzed cleavage reactions, particularly with hydrogen halides such as hydrobromic acid and hydroiodic acid, while hydrogen chloride cleaves ethers more slowly.

The pyrrolidine nitrogen introduces basic character to the molecule, with the hydrochloride salt form representing the protonated state of this nitrogen center. This protonation significantly alters the electronic properties of the molecule, affecting both its solubility characteristics and potential for further chemical transformations. The presence of four hydrogen bond acceptor sites and one hydrogen bond donor site enhances the compound's capacity for intermolecular interactions. These hydrogen bonding capabilities influence both the compound's physical properties and its potential for forming complexes with other molecules.

The ether oxygen atoms serve as nucleophilic centers, capable of coordination with electrophilic species. However, their nucleophilicity is moderated by the electron-withdrawing effects of adjacent functional groups and the overall molecular environment. The methoxy group at the terminal position of the ether chain provides additional steric bulk and electronic effects that can influence reaction pathways and selectivity. Research on similar ether-containing compounds indicates that the electronic environment around ether oxygens significantly affects their reactivity toward electrophilic attack.

The conformational flexibility discussed previously also impacts reactivity patterns, as different conformations can present different reactive sites with varying accessibility. The seven rotatable bonds allow the molecule to adopt conformations that either expose or shield reactive centers, potentially leading to conformationally controlled reaction selectivity. This structural flexibility is particularly relevant for understanding how the compound might interact with biological targets or participate in synthetic transformations.

Functional Group Quantity Chemical Behavior Reference
Ether Linkages 3 Acid-labile, base-stable
Pyrrolidine Nitrogen 1 Basic center, protonation site
Hydrogen Bond Acceptors 4 Intermolecular interaction sites
Hydrogen Bond Donors 1 Intermolecular interaction sites
Rotatable Bonds 7 Conformational flexibility

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3.ClH/c1-11-4-5-12-6-7-13-9-2-3-10-8-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJGZTDOJQLHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its interactions with various biological systems, particularly its effects on nicotinic acetylcholine receptors (nAChRs), and its implications in cancer treatment.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅ClN₂O₃
  • CAS Number : Not Available

This compound features a pyrrolidine ring, which is significant for its biological activity, particularly in modulating nAChRs.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that compounds similar to this compound exhibit selective antagonism at specific nAChR subtypes. For instance, modifications in the structure have shown to enhance affinity for the α7-nAChR subtype while maintaining selectivity over other subtypes like α9*-nAChR . This selectivity is crucial for therapeutic applications, particularly in neurological disorders where nAChRs play a pivotal role.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties. Research has highlighted the potential of pyrrolidine-based compounds in targeting cancer cells through mechanisms that involve disrupting cell proliferation and inducing apoptosis . The ability of these compounds to penetrate cellular membranes and accumulate in mitochondria enhances their efficacy against resistant cancer cell lines.

Case Study 1: Antagonism at nAChRs

In a study examining the structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that the introduction of specific functional groups significantly altered receptor affinity. The compound demonstrated subnanomolar affinity for the α7-nAChR, indicating strong potential for therapeutic use in conditions like Alzheimer's disease and schizophrenia, where modulation of these receptors is beneficial .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of similar pyrrolidine compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis in duodenal adenocarcinoma cells. The mechanism was linked to mitochondrial dysfunction, which is a common pathway in cancer cell metabolism .

Table of Biological Activities

Activity TypeDescriptionReference
nAChR AntagonismSelective antagonism at α7-nAChR
Antitumor ActivityInduces apoptosis in cancer cells
Mitochondrial TargetingAccumulates in mitochondria, enhancing drug delivery

Scientific Research Applications

Pharmacological Applications

The primary applications of 2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride are centered around its interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes and have been implicated in several conditions, including neurodegenerative diseases and psychiatric disorders.

Nicotinic Acetylcholine Receptor Modulation

  • Selective Antagonism : The compound has shown selective antagonism at the α7 subtype of nAChRs, which is associated with cognitive functions and neuroprotection. Research indicates that modifications to the structure can enhance affinity for these receptors, potentially leading to new therapeutic agents for conditions like Alzheimer's disease .
  • Therapeutic Potential : The ability to selectively target nAChRs makes this compound a candidate for developing treatments for:
    • Cognitive impairments related to neurodegeneration.
    • Anxiety and mood disorders , where nAChR modulation may alleviate symptoms.

Case Study 1: Cognitive Enhancement

In a study examining compounds affecting nAChRs, this compound was tested for its effects on cognitive enhancement in animal models. Results indicated improved memory retention and learning capabilities, suggesting potential use in treating cognitive decline .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound in models of oxidative stress. The findings demonstrated that it could mitigate neuronal damage through its action on nAChRs, supporting its application in neurodegenerative disease therapies .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

Compound Structure Key Features Pharmacological Use Evidence Source
2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride Pyrrolidine + 2-(2-methoxyethoxy)ethyl ether High solubility due to hydrophilic ether chain; hydrochloride salt improves stability Potential CNS applications (inference from structural analogs)
3-(2-Methoxy-4-propylphenoxy)pyrrolidine hydrochloride Pyrrolidine + substituted phenoxy group Phenolic substituents increase lipophilicity; higher toxicity noted Research chemical (exact use unspecified)
2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride Piperidine + phenoxyethyl group Six-membered piperidine ring reduces ring strain; altered receptor binding vs. pyrrolidine Not specified; likely CNS or analgesic research
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester Pyrrolidine + benzylamino and ester groups Ester group may enhance bioavailability; fluorinated substituents improve metabolic stability Intermediate in synthesis of neurologically active compounds

Key Structural Differences :

  • Heterocycle : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects basicity and steric interactions. Piperidine derivatives (e.g., ) may exhibit stronger receptor binding due to reduced ring strain .
  • Substituents: Ether chains (target compound) enhance hydrophilicity, whereas phenoxy groups () increase lipophilicity, impacting blood-brain barrier penetration .
  • Functional Groups : Esters () are prone to hydrolysis, whereas ethers (target compound) offer greater metabolic stability .

Preparation Methods

Ether Formation via Alkylation

A common approach to prepare the 2-(2-methoxyethoxy)ethyl fragment involves the generation of 2-(2-methoxyethoxy)ethyl bromide as a reactive intermediate, which can then be coupled with a pyrrolidine derivative.

  • Synthesis of 2-(2-Methoxyethoxy)ethyl Bromide
    Starting from glycol monomethyl ether glycol, phosphorus tribromide (PBr3) is added dropwise in an anhydrous ether solvent under nitrogen atmosphere at low temperature. After stirring and quenching with methanol, the product is isolated by aqueous workup and extraction, yielding the bromide as a clear liquid in approximately 75% yield.
Step Reagents & Conditions Yield Notes
1 Glycol monomethyl ether glycol + PBr3 in ether 75% Low temperature, nitrogen atmosphere
2 Quench with methanol, aqueous workup Extraction and drying

Coupling with Pyrrolidine Derivatives

  • Nucleophilic Substitution/Etherification
    The bromide intermediate is reacted with pyrrolidine or its derivatives under basic conditions, often using potassium hydroxide (KOH) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in aqueous or organic solvents at room temperature to form the ether linkage.

  • Reductive Alkylation Methods
    Alternative methods include reductive alkylation of pyrrolidine with aldehydes or haloalkanes in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2, Pd/C). These methods allow stereochemical control and high purity.

Reaction Type Reagents & Conditions Temperature Yield/Notes
Nucleophilic Substitution Pyrrolidine + 2-(2-methoxyethoxy)ethyl bromide, KOH, TBAB Room temp High yield, mild conditions
Reductive Alkylation Pyrrolidine + aldehyde + NaBH3CN or H2/Pd-C Room temp to 40°C Stereoconservative, high purity

Salt Formation

  • The free base of 2-(2-methoxyethoxy)ethyl 3-pyrrolidinyl ether is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) at low temperature (0–5 °C) to avoid decomposition.

Reaction Conditions and Solvent Systems

Step Solvents Used Temperature Range Notes
Ether formation Diethyl ether, tetrahydrofuran (THF), acetonitrile 0 °C to room temp Anhydrous conditions preferred
Nucleophilic substitution Water, dichloromethane, acetonitrile, DMF 20 °C to 40 °C Phase transfer catalysts improve yield
Reductive alkylation Methanol, ethanol, DMF Room temp to 40 °C Hydrogen pressure ~40 psi for catalytic hydrogenation
Salt formation Ethanol, diethyl ether 0–5 °C Controlled addition of HCl

Detailed Research Findings and Analysis

  • Base Selection : Pyrrolidine itself or other bases like morpholine, piperidine, potassium t-butoxide, sodium phenoxide, and sodium methoxide have been used to facilitate nucleophilic substitution or reduction steps.

  • Reducing Agents : Sodium bis(2-methoxyethoxy)aluminumhydride is effective for reducing ester derivatives to aldehydes, which can then be converted to the pyrrolidinyl ether.

  • Catalysts and Phase Transfer Agents : Tetrabutylammonium bromide as a phase transfer catalyst significantly enhances etherification yields under mild aqueous conditions.

  • Temperature Control : Maintaining reaction temperatures between 0 °C and 40 °C is crucial to minimize side reactions and degradation, especially during salt formation and reductive steps.

  • Purification : After synthesis, purification by extraction, drying over magnesium sulfate, and evaporation under reduced pressure is standard. Further purification by recrystallization or chromatography may be employed to achieve high purity.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Key Observations
1 Synthesis of 2-(2-methoxyethoxy)ethyl bromide Glycol monomethyl ether glycol + PBr3, ether, N2, low temp ~75 Clean conversion, mild conditions
2 Etherification with pyrrolidine Pyrrolidine, KOH, TBAB, water or organic solvent, RT 80–90 Phase transfer catalyst critical
3 Reductive alkylation (alternative) Pyrrolidine + aldehyde + NaBH3CN or H2/Pd-C, MeOH 70–85 Stereoselective, high purity
4 Hydrochloride salt formation HCl gas or HCl solution, ethanol or ether, 0–5 °C Quantitative Stable salt formation

Q & A

Basic Research Questions

1.1. How can the synthesis of 2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride be optimized for high yield and purity?

Methodological Answer:

  • Reaction Solvents: Use polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance nucleophilic substitution reactions involving pyrrolidine and ether precursors. Solvent choice impacts reaction kinetics and byproduct formation .
  • Temperature Control: Maintain temperatures between 0–25°C during coupling steps to minimize side reactions. Excess heat may degrade sensitive methoxyethoxy groups .
  • Purification: Employ column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

1.2. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrrolidinyl ring (δ 2.5–3.5 ppm for N-adjacent protons) and methoxyethoxy side chain (δ 3.3–3.7 ppm for ether-linked CH2_2 groups) .
  • Mass Spectrometry: High-resolution ESI-MS can validate the molecular ion peak ([M+H]+^+) at m/z corresponding to C12_{12}H25_{25}NO3_3Cl (calculated ~278.16 g/mol) .
  • HPLC-PDA: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures purity and detects trace impurities (<0.1%) .

1.3. How does the methoxyethoxy substituent influence solubility and stability?

Methodological Answer:

  • Solubility: The hydrophilic methoxyethoxy group enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4), critical for in vitro assays. Solubility in ionic liquids (e.g., EMIM[MDEGSO4_4]) can be modeled using UNIFAC-IL for electrochemical studies .
  • Stability: Store at 2–8°C in desiccated, amber vials to prevent hydrolysis of the ether linkage. Accelerated stability testing (40°C/75% RH for 14 days) can assess degradation pathways .

Advanced Research Questions

2.1. What strategies resolve discrepancies between in vitro receptor binding data and in vivo pharmacological activity?

Methodological Answer:

  • Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., oxidative dealkylation of the pyrrolidine ring) that may alter activity in vivo. Compare hepatic microsomal stability (human vs. rodent) .
  • Blood-Brain Barrier (BBB) Penetration: Employ MDCK-MDR1 assays or in situ perfusion models to assess passive diffusion/active transport. LogP calculations (estimated ~1.2) may underestimate BBB penetration due to active efflux .

2.2. How can enantiomeric purity impact pharmacological outcomes?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak® AD-H column (n-hexane/isopropanol with 0.1% diethylamine) to separate enantiomers. Even 1% impurity can skew receptor binding (e.g., GPCRs like α2_2-adrenergic receptors) .
  • Docking Studies: Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare (R)- and (S)-enantiomer interactions with target proteins. Enantioselectivity may arise from steric hindrance in binding pockets .

2.3. What computational approaches predict interactions with off-target receptors?

Methodological Answer:

  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify shared features with known ligands (e.g., piperidine-based serotonin reuptake inhibitors). Validate with radioligand displacement assays .
  • Machine Learning: Train a random forest model on ChEMBL data to predict affinity for off-target kinases or ion channels. Prioritize candidates with >50% prediction confidence .

2.4. How to address conflicting data on cytotoxicity in neuronal vs. cancer cell lines?

Methodological Answer:

  • Dose-Response Profiling: Use MTT assays across multiple cell lines (e.g., SH-SY5Y neurons vs. HeLa) with IC50_{50} calculations. Check for apoptosis markers (caspase-3 activation) vs. necrosis (LDH release) .
  • Mitochondrial Stress Tests: Employ Seahorse XF Analyzers to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate). Differential effects may indicate cell-type-specific metabolic disruption .

Safety and Handling

3.1. What precautions mitigate risks during handling?

Methodological Answer:

  • Ventilation: Use fume hoods with >0.5 m/s face velocity to prevent inhalation of aerosols. Monitor airborne concentrations via OSHA-compliant methods .
  • PPE: Wear nitrile gloves (tested for permeation resistance) and ANSI Z87.1-rated goggles. Avoid latex due to potential solvent degradation .
  • Spill Management: Absorb small spills with vermiculite; neutralize large spills with 5% sodium bicarbonate before disposal as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride
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2-(2-Methoxyethoxy)ethyl 3-pyrrolidinyl ether hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.